![molecular formula C6H13FN2 B15360060 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine is a chemical compound with a molecular structure featuring a fluorine-substituted pyrrolidine ring attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine typically involves the following steps:
Starting Materials: : Pyrrolidine and ethylamine are essential starting materials.
Fluorination: : The pyrrolidine ring undergoes fluorination, which is usually achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The fluorination reaction is performed under controlled conditions to ensure regioselectivity and chirality.
Amine Introduction: : The ethanamine chain is then introduced through a nucleophilic substitution reaction, where an ethanamine derivative (e.g., ethanamine hydrochloride) reacts with the fluorinated pyrrolidine intermediate. This step often requires a polar solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial-scale production of this compound may employ more efficient and scalable processes:
Continuous Flow Chemistry: : Continuous flow reactors can be utilized to optimize reaction conditions, reduce reaction times, and improve yields.
Catalysis: : The use of catalytic systems, such as transition metal catalysts or organocatalysts, can enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the ethanamine chain or pyrrolidine ring. Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Bases: : Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include:
N-Oxide Derivatives: : Formed through oxidation reactions.
Reduced Amines: : Produced via reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions, yielding compounds with modified functional groups.
Scientific Research Applications
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine finds applications in various scientific research fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including its interaction with biological receptors and enzymes. It may act as a ligand or modulator in biochemical assays.
Medicine: : Studied for its potential therapeutic applications. It could serve as a precursor for the development of novel drugs targeting specific medical conditions.
Industry: : Utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine involves:
Molecular Targets: : The compound interacts with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate the activity of the target molecules.
Pathways Involved: : The compound's effects are mediated through signaling pathways, such as G-protein coupled receptor pathways or enzyme inhibition mechanisms. These pathways influence various cellular processes, including gene expression, signal transduction, and metabolism.
Comparison with Similar Compounds
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds
2-[(3R)-3-Chloropyrrolidin-1-yl]ethanamine
2-[(3R)-3-Bromopyrrolidin-1-yl]ethanamine
Comparison
Substituent Effects: : The presence of a fluorine atom in this compound imparts unique electronic properties compared to chloro or bromo analogs. Fluorine can enhance metabolic stability and influence biological activity.
Chirality: : The (3R) configuration ensures a specific spatial arrangement, which can affect the compound's interaction with chiral biological targets.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2/t6-/m1/s1 |
InChI Key |
BDJMFULOUWVNIL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)CCN |
Canonical SMILES |
C1CN(CC1F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


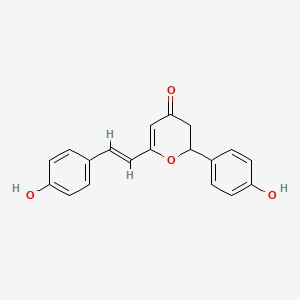
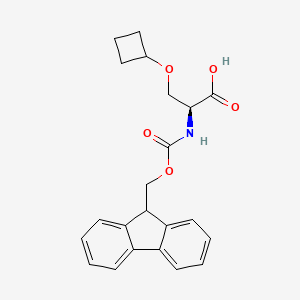
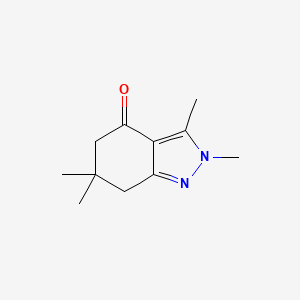

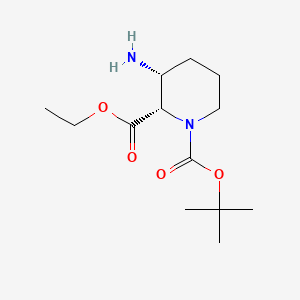

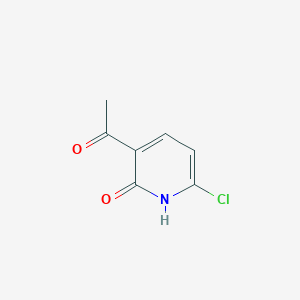
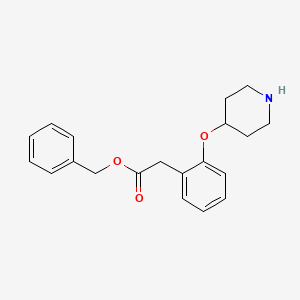
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
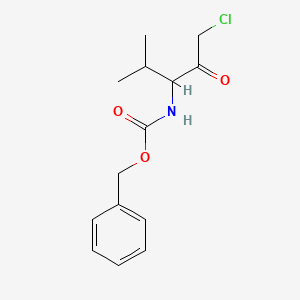
![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
